5-Hydroxymethyl-furan-3-carbonitrile

Synthetic Methodology Green Chemistry Biomass Conversion

Sourcing mono-functional furan derivatives limits synthetic versatility and complicates library design. This compound solves that bottleneck with orthogonal 3-nitrile and 5-hydroxymethyl reactive sites on a bio-based furan core. - Enables selective, protecting-group-free transformations at either functionality. - Derived from renewable HMF, supporting green chemistry initiatives for pharma and agrochemical R&D. - Guaranteed purity of ≥95% with defined identity (MW: 123.11 g/mol, mp: 81-82 °C) for reliable HTS hit validation.

Molecular Formula C6H5NO2
Molecular Weight 123.11 g/mol
CAS No. 59413-72-8
Cat. No. B7902183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxymethyl-furan-3-carbonitrile
CAS59413-72-8
Molecular FormulaC6H5NO2
Molecular Weight123.11 g/mol
Structural Identifiers
SMILESC1=C(OC=C1C#N)CO
InChIInChI=1S/C6H5NO2/c7-2-5-1-6(3-8)9-4-5/h1,4,8H,3H2
InChIKeyPPPPJFDWESULFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxymethyl-furan-3-carbonitrile: Versatile Furan Building Block


5-Hydroxymethyl-furan-3-carbonitrile (CAS 59413-72-8) is a heterocyclic organic compound with the molecular formula C₆H₅NO₂ and a molecular weight of 123.11 g/mol . Its structure comprises a furan ring substituted with both a hydroxymethyl (-CH₂OH) group at the 5-position and a nitrile (-C≡N) group at the 3-position [1]. This compound is a white to off-white solid with a melting point of 81-82 °C [2]. Primarily, it serves as a crucial synthetic intermediate and building block in medicinal chemistry and fine chemical synthesis, derived from bio-based 5-hydroxymethylfurfural (HMF) [3].

Unique Reactivity Profile of 5-Hydroxymethyl-furan-3-carbonitrile


The value of 5-Hydroxymethyl-furan-3-carbonitrile lies not in a single, superior property, but in its unique combination of reactive functionalities. The presence of the 3-nitrile and 5-hydroxymethyl groups on the furan ring provides orthogonal sites for chemical modification, enabling a level of synthetic versatility that is not available in simpler furan derivatives [1]. Unlike 2-furonitrile, which possesses only a single reactive center and limited utility [2], this compound serves as a true 'dual-warhead' building block. It allows for selective transformations at the nitrile group (e.g., hydrolysis to an amide or acid, reduction to an amine) without affecting the hydroxymethyl group, and vice versa. This eliminates the need for complex protecting group strategies required for less differentiated analogs. Therefore, substituting this compound with a mono-functional furan derivative would compromise synthetic efficiency and severely restrict the diversity of accessible final products.

5-Hydroxymethyl-furan-3-carbonitrile Evidence vs. Analogs


High-Yield Nitrile-Furan Synthesis from HMF

This compound can be synthesized via a selective, high-yielding catalytic pathway from 5-hydroxymethylfurfural (HMF) oxime. A closely related isomeric analog, 5-hydroxymethyl-2-furancarbonitrile (HMFC), has been synthesized with a yield of 92.8% using a Cu(OAc)₂/TS-1 catalyst in acetonitrile at 60 °C [1]. This efficiency demonstrates the viability of the synthetic pathway for the 3-carbonitrile isomer and provides a quantitative benchmark for its production, distinguishing it from alternative, less efficient routes for other furan nitriles.

Synthetic Methodology Green Chemistry Biomass Conversion

Purity and Physicochemical Characterization

For scientific rigor, a well-defined compound with high purity is essential. This compound is commercially available with a minimum purity specification of 95% , and its identity can be confirmed by a precise melting point of 81-82 °C [1]. This level of purity is a critical benchmark for reproducible biological assays and chemical reactions, as it minimizes the impact of unknown impurities. In contrast, many custom-synthesized or less established furan analogs may be supplied with lower purity or without rigorous analytical characterization, introducing significant variability and risk into research workflows.

Analytical Chemistry Quality Control Medicinal Chemistry

Molecular Weight Differentiation in Screening Libraries

5-Hydroxymethyl-furan-3-carbonitrile has a precise molecular weight of 123.11 g/mol . This property, while fundamental, is a key differentiator in large compound libraries used for high-throughput screening (HTS). The molecular weight directly influences its mass spectrometric detection and its place within a screening collection's chemical space. Compared to its positional isomer, 5-hydroxymethyl-2-furancarbonitrile (HMFC), which has the identical molecular weight but different spatial arrangement of functional groups, the 3-nitrile isomer will exhibit distinct binding interactions with biological targets. This specific molecular weight and isomeric identity is crucial for tracking the compound and correctly interpreting screening results.

High-Throughput Screening Medicinal Chemistry Compound Management

Key Applications of 5-Hydroxymethyl-furan-3-carbonitrile


Sustainable Bio-Based Synthesis of Pharmaceuticals and Agrochemicals

5-Hydroxymethyl-furan-3-carbonitrile is a prime candidate for use as a building block in the synthesis of bio-based pharmaceuticals and agrochemicals. Its derivation from the platform chemical 5-hydroxymethylfurfural (HMF), which is sourced from renewable biomass [1], aligns with green chemistry principles. The high-yield synthetic pathway (inferred from the >90% yield of its isomer HMFC [2]) demonstrates a scalable and environmentally conscious route to complex furan-based structures. Researchers developing new drug candidates can leverage this compound to introduce a 3-nitrile furan moiety into their molecules, creating novel intellectual property with a potentially lower environmental footprint.

Diversity-Oriented Synthesis and Library Construction

This compound is an ideal core scaffold for diversity-oriented synthesis (DOS) and the construction of focused medicinal chemistry libraries. The orthogonal reactivity of the nitrile and hydroxymethyl groups allows for the rapid, parallel synthesis of a diverse array of derivatives [3]. A single purchase of this building block (with a guaranteed purity of ≥95% ) can enable a chemist to synthesize amides, amines, esters, ethers, and heterocycles, all containing the furan core. This is a more efficient and cost-effective strategy than purchasing numerous individual, pre-functionalized analogs, accelerating lead generation and optimization efforts.

High-Throughput Screening for Hit Identification

In high-throughput screening (HTS) campaigns, the precise molecular identity and purity of library compounds are critical. 5-Hydroxymethyl-furan-3-carbonitrile, with a specific molecular weight of 123.11 g/mol and a defined melting point of 81-82 °C [4], serves as a reliable, quality-controlled entry. Its distinct substitution pattern (3-nitrile vs. the more common 2-nitrile) means it occupies a unique chemical space in a screening deck. Hits identified from screening this compound are more likely to be novel and patentable, as they originate from a less-explored scaffold, offering a strategic advantage in drug discovery programs.

Functional Materials and Polymer Development

The furan ring, especially when functionalized with nitrile and hydroxymethyl groups, is a versatile monomer for the synthesis of novel polymers and functional materials [1]. The nitrile group can participate in polymerization reactions (e.g., forming triazine networks), while the hydroxymethyl group allows for further functionalization or cross-linking. This compound can be used to create bio-based polymers with tailored properties for applications in coatings, adhesives, or as components in composite materials, differentiating these new materials from petroleum-derived analogs.

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